4,6-Dimethyl-1,3-dioxane
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Overview
Description
4,6-Dimethyl-1,3-dioxane, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Preparation Methods
The original synthesis of 4,6-Dimethyl-1,3-dioxane was first reported by Andrew Norman Meldrum in 1908. The compound is prepared by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
4,6-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Knoevenagel Condensation: This reaction between aldehydes and this compound is accelerated in ionic liquids.
Scientific Research Applications
4,6-Dimethyl-1,3-dioxane is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . It is a valuable starting material for synthesizing heterocycles and intermediates in organic synthesis reactions. The compound is also used in the functionalization of mesoporous silica surfaces with carboxyl groups, which has applications in protein sorption . Additionally, it is employed in the synthesis of macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, 2-substituted indoles, and isofraxidin .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance between the two alternatives, allowing the compound to participate in various chemical reactions . The compound’s acidity and steric rigidity make it suitable for multiple carbon-carbon bond formations .
Comparison with Similar Compounds
4,6-Dimethyl-1,3-dioxane is similar to compounds such as dimedone and barbituric acid. while dimedone exists predominantly as the mono-enol tautomer in solution, this compound is almost entirely in the diketone form . The compound is also significantly more acidic than dimethyl malonate, with an acidity that is 8 orders of magnitude higher . Other similar compounds include 2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives .
Properties
CAS No. |
3390-18-9 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-6(2)8-4-7-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
OCBJIXQOIASAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OCO1)C |
Origin of Product |
United States |
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